Thieno[2,3-b]pyridine-2-carboxamide

HIV regulatory complex inhibition Thienopyridine SAR Antiviral drug discovery

This unsubstituted thieno[2,3-b]pyridine-2-carboxamide (MW 178.21, LogP ~0.98) is the essential parent scaffold for fragment-based drug discovery. Unlike pre-substituted analogs, it offers unrestricted regioselective functionalization. The [2,3-b] regioisomer provides a defined SAR starting point, with a documented migration path to the >100-fold more potent [2,3-c] system if needed. Stable under halogenation—unlike furo isosteres. Ideal for HIV Rev-RRE, TB LepB, and MDR transporter programs. Avoid pre-committed substitution; build your SAR from the ground up.

Molecular Formula C8H6N2OS
Molecular Weight 178.21 g/mol
CAS No. 1824270-94-1
Cat. No. B1404352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-b]pyridine-2-carboxamide
CAS1824270-94-1
Molecular FormulaC8H6N2OS
Molecular Weight178.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)SC(=C2)C(=O)N
InChIInChI=1S/C8H6N2OS/c9-7(11)6-4-5-2-1-3-10-8(5)12-6/h1-4H,(H2,9,11)
InChIKeyRXGHULSMJIVVTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[2,3-b]pyridine-2-carboxamide (CAS 1824270-94-1): Core Scaffold Overview for Procurement and Medicinal Chemistry


Thieno[2,3-b]pyridine-2-carboxamide (CAS 1824270-94-1) is the unsubstituted parent heterocycle of the thieno[2,3-b]pyridine carboxamide class, featuring a fused thiophene–pyridine bicyclic core with a primary carboxamide at the 2-position . This scaffold has emerged as a privileged starting point in medicinal chemistry, with derivatives demonstrating activity against HIV regulatory complexes, Mycobacterium tuberculosis, and multidrug-resistant cancers [1][2][3]. Its value as a procurement target lies in its unadorned structure, which provides a versatile synthetic intermediate amenable to regioselective functionalization at multiple positions, avoiding the pre-committed substitution patterns of off-the-shelf analogs [4].

Why Generic Thienopyridine Substitution Fails: Evidence-Based Differentiation of Thieno[2,3-b]pyridine-2-carboxamide


Thienopyridine carboxamides are not interchangeable isosteres. A landmark HIV drug discovery program demonstrated that shifting from the thieno[2,3-b]pyridine scaffold to the regioisomeric thieno[2,3-c]pyridine system improved potency by >100-fold, achieving single-digit nanomolar activity in both reporter and infectivity assays [1]. Separately, the direct heteroatom replacement of sulfur with oxygen (furo[2,3-b]pyridine) introduces chemical instability: polyhalogenated furo[2,3-b]pyridine-2-carboxamides were reported to be unstable, whereas the corresponding thieno analogs maintained integrity [2]. Furthermore, the anti-tubercular activity of this scaffold is exquisitely dependent on the presence of a 3-amino substituent; the unsubstituted parent compound lacks intrinsic activity against wild-type M. tuberculosis, confirming that procurement of the precisely defined core—rather than any substituted variant—is essential for controlled structure-activity relationship (SAR) exploration [3].

Quantitative Differentiation Evidence Guide for Thieno[2,3-b]pyridine-2-carboxamide (CAS 1824270-94-1)


Regioisomeric Switch: Thieno[2,3-b]pyridine vs. Thieno[2,3-c]pyridine in HIV Inhibition Potency

In a systematic SAR campaign targeting HIV Rev-RRE regulatory complexes, the initial screening hits based on the thieno[2,3-b]pyridine scaffold exhibited only low-micromolar activity. A deliberate migration to the regioisomeric thieno[2,3-c]pyridine ring system led to analogs with single-digit nanomolar potency in both Tat hybrid reporter and HIV infectivity assays, representing an improvement of >100-fold over the original [2,3-b] hits [1]. The unsubstituted carboxamide at the 2-position was found to be essential for activity across both regioisomeric series [1].

HIV regulatory complex inhibition Thienopyridine SAR Antiviral drug discovery

Heteroatom Effect: Thieno[2,3-b]pyridine-2-carboxamide vs. Furo[2,3-b]pyridine-2-carboxamide Chemical Stability

A comparative synthesis and cytotoxicity study of 47 thieno[2,3-b]pyridine-2-carboxamides and furo[2,3-b]pyridine-2-carboxamides revealed a critical stability divergence: polyhalogenated furo[2,3-b]pyridine derivatives were found to be chemically unstable under standard synthetic and storage conditions, whereas the corresponding thieno[2,3-b]pyridine analogs maintained structural integrity [1]. This instability was specifically noted for the halogenated furo series and is attributed to the increased electronegativity of the oxygen atom in the furan ring, which alters the electronic distribution and reactivity of the fused bicyclic system compared to the sulfur-containing thieno analog.

Heterocyclic stability Furopyridine vs thienopyridine Medicinal chemistry building blocks

Carboxamide Essentiality: Unsubstituted 2-Carboxamide Requirement for HIV Rev-RRE Inhibitory Activity

During the optimization of thienopyridine carboxamides as HIV regulatory complex inhibitors, an extensive SAR analysis revealed that an unsubstituted primary carboxamide group at the 2-position of the thienopyridine ring was absolutely essential for inhibitory activity [1]. Any modification of the carboxamide—including N-alkylation or conversion to other functional groups—abrogated activity. This pharmacophoric requirement was conserved across both the thieno[2,3-b]pyridine and thieno[2,3-c]pyridine regioisomeric series, confirming that the free –C(=O)NH₂ moiety is a non-negotiable structural feature for this target class. Furthermore, the 3-amino group was found to be non-essential; des-amino analogs (group 4 compounds) exhibited superior potency, with compounds 4a and 4e achieving EC50 values of 10 nM and 8 nM, respectively, in the Tat hybrid assay, and IC50 values of 11 nM and 9 nM in the U1 replication assay [1].

HIV Rev-RRE inhibition Carboxamide pharmacophore Thienopyridine SAR

Anti-Tubercular Substitution Requirement: 3-Amino Group Necessity for M. tuberculosis Activity

An exploration of the 3-aminothieno[2,3-b]pyridine-2-carboxamide (TPA) series against Mycobacterium tuberculosis identified two distinct subsets of compounds with differing target profiles [1]. The parent unsubstituted scaffold (lacking the 3-amino group) was not evaluated in this study; all active compounds bore a 3-amino substituent. The most potent pathway-specific inhibitor, compound 17af, exhibited an IC90 of 1.2 μM against wild-type M. tuberculosis and an IC90 of 0.41 μM against the LepB hypomorph strain, with a cytotoxicity IC50 of 19 μM in mammalian cells [1]. This establishes that the unsubstituted thieno[2,3-b]pyridine-2-carboxamide is an inactive starting point requiring deliberate functionalization, providing a clean scaffold free from off-target liabilities inherent to pre-functionalized analogs.

Antitubercular agents Signal peptidase LepB Thienopyridine SAR

Physicochemical Profile Comparison: Carboxamide vs. Carboxylic Acid Analog

Thieno[2,3-b]pyridine-2-carboxamide (CAS 1824270-94-1) exhibits a measured LogP of approximately 0.98 with 1 hydrogen bond donor and 2 hydrogen bond acceptors . In comparison, the corresponding carboxylic acid analog—thieno[2,3-b]pyridine-2-carboxylic acid (CAS 59944-76-2)—has a higher computed LogP of approximately 1.99, 1 hydrogen bond donor, and 3 hydrogen bond acceptors [1]. The carboxamide's lower LogP (ΔLogP ≈ -1.01) and distinct hydrogen-bonding profile make it a superior choice for medicinal chemistry programs where reduced lipophilicity and a neutral amide pharmacophore are desired over the ionizable carboxylic acid.

LogP Hydrogen bonding Physicochemical properties

Recommended Research and Industrial Application Scenarios for Thieno[2,3-b]pyridine-2-carboxamide (CAS 1824270-94-1)


HIV Regulatory Complex Inhibitor Lead Optimization

The unsubstituted thieno[2,3-b]pyridine-2-carboxamide serves as a foundational scaffold for designing inhibitors of HIV Rev-RRE regulatory complexes. As demonstrated by Nakamura et al. (2017), the free 2-carboxamide is pharmacophorically essential, and the scaffold can be elaborated at positions 3, 4, 5, and 6 to optimize potency, selectivity, and drug-like properties. The [2,3-b] regioisomer provides a distinct SAR starting point; should potency prove insufficient, the SAR-established migration path to the [2,3-c] isomer is well-characterized with >100-fold improvement potential [1].

Anti-Tubercular Drug Discovery Targeting Signal Peptidase LepB

For programs targeting M. tuberculosis signal peptidase LepB, the unsubstituted scaffold provides an ideal starting point for introducing the requisite 3-amino group and additional substituents identified in the TPA series. The SAR from Lynde et al. (2025) demonstrates that pathway-specific inhibitors can achieve sub-micromolar IC90 values (0.41 μM against LepB hypomorph) with measurable selectivity over mammalian cytotoxicity (selectivity index ~16) [2]. The clean parent scaffold ensures that activity arises from designed substitutions rather than scaffold-derived off-target effects.

Multidrug Resistance (MDR) Modulator Development

Thieno[2,3-b]pyridine-2-carboxamide-derived compounds have demonstrated potent MDR reversal activity through inhibition of P-gp, MRP1, and BCRP1 transporters. The optimized derivative 6r in the thieno[2,3-b]pyridine series achieved sub-micromolar EC50 values across all three transporters (P-gp EC50 = 0.3 μM, MRP1 EC50 = 1.1 μM, BCRP1 EC50 = 0.2 μM), establishing this scaffold as a viable entry point for designing MDR chemosensitizers [3]. The unsubstituted parent compound provides the core for systematic exploration of substitution effects on transporter selectivity.

Kinase Inhibitor Fragment-Based and Scaffold-Hopping Programs

The thieno[2,3-b]pyridine-2-carboxamide core appears in patent disclosures as a scaffold for Pim kinase and other kinase inhibitors (e.g., EP 3036238 A1, WO2015027124A1), where the sulfur atom in the thieno ring provides distinct electronic properties compared to oxygen-containing furo analogs [4]. For fragment-based drug discovery, the low molecular weight (178.21 Da) and moderate LogP (~0.98) make it an attractive fragment-sized starting point with room for growth while maintaining ligand efficiency. Its chemical stability under halogenation conditions, in contrast to the instable furo analogs, makes it preferred for synthetic elaboration.

Quote Request

Request a Quote for Thieno[2,3-b]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.